Cas no 75762-57-1 ((3-Chlorophenyl)(3-fluorophenyl)methanone)

(3-Chlorophenyl)(3-fluorophenyl)methanone structure
75762-57-1 structure
Product Name:(3-Chlorophenyl)(3-fluorophenyl)methanone
Numero CAS:75762-57-1
MF:C13H8ClFO
MW:234.653426170349
CID:876943
PubChem ID:20642710
Update Time:2025-05-24

(3-Chlorophenyl)(3-fluorophenyl)methanone Proprietà chimiche e fisiche

Nomi e identificatori

    • LogP
    • (3-chlorophenyl)-(3-fluorophenyl)methanone
    • 3-CHLORO-3'-FLUOROBENZOPHENONE
    • (3-Chlorophenyl)(3-fluorophenyl)methanone
    • (3-Chloro-phenyl)-(3-fluoro-phenyl)-methanone
    • SCHEMBL14415722
    • Z513733512
    • DTXSID70609221
    • 75762-57-1
    • AKOS010014800
    • EN300-106011
    • MFCD09801596
    • G27598
    • MDL: MFCD09801596
    • Inchi: 1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
    • Chiave InChI: SDMZTGGMWKCDDG-UHFFFAOYSA-N
    • Sorrisi: ClC1=CC=CC(=C1)C(C1C=CC=C(C=1)F)=O

Proprietà calcolate

  • Massa esatta: 234.0247707g/mol
  • Massa monoisotopica: 234.0247707g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 256
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 17.1Ų

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